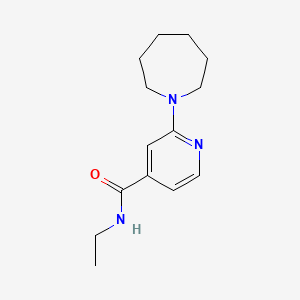
N-(1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide;hydrochloride, also known as THIQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. THIQ is a synthetic compound that belongs to the class of isoquinoline derivatives.
Scientific Research Applications
N-(1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide;hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. N-(1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide;hydrochloride has also been shown to have anti-cancer properties, making it a potential candidate for cancer therapy. Additionally, N-(1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide;hydrochloride has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Mechanism of Action
The exact mechanism of action of N-(1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide;hydrochloride is not fully understood. However, it is believed that N-(1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide;hydrochloride acts by modulating various signaling pathways in the body. N-(1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide;hydrochloride has been shown to inhibit the activity of various enzymes and proteins involved in inflammation and cancer development. Additionally, N-(1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide;hydrochloride has been shown to act as an antioxidant, protecting cells from oxidative damage.
Biochemical and Physiological Effects
N-(1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide;hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-(1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide;hydrochloride has also been shown to induce apoptosis in cancer cells, leading to their death. Additionally, N-(1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide;hydrochloride has been shown to protect cells from oxidative damage by scavenging free radicals.
Advantages and Limitations for Lab Experiments
N-(1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide;hydrochloride has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. N-(1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide;hydrochloride is also stable under various experimental conditions, making it suitable for a wide range of experiments. However, N-(1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide;hydrochloride has some limitations for lab experiments. It is a hydrophilic compound that may not easily penetrate cell membranes, limiting its effectiveness in some experiments.
Future Directions
There are several future directions for research on N-(1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide;hydrochloride. One area of research is the development of N-(1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide;hydrochloride-based drugs for the treatment of various diseases. Another area of research is the elucidation of the exact mechanism of action of N-(1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide;hydrochloride. Additionally, research can be conducted to optimize the synthesis of N-(1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide;hydrochloride and to improve its effectiveness in lab experiments.
Conclusion
In conclusion, N-(1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide;hydrochloride is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. N-(1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide;hydrochloride has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties. N-(1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide;hydrochloride can be easily synthesized in large quantities with high purity, making it suitable for a wide range of lab experiments. Future research on N-(1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide;hydrochloride can lead to the development of new drugs for the treatment of various diseases and the elucidation of its mechanism of action.
Synthesis Methods
The synthesis of N-(1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide;hydrochloride involves the reaction of furan-2-carboxylic acid with tetrahydroisoquinoline in the presence of a catalyst. The reaction occurs under mild conditions and yields N-(1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide;hydrochloride as a hydrochloride salt. The synthesis of N-(1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide;hydrochloride has been optimized to produce high yields and purity, making it suitable for scientific research applications.
properties
IUPAC Name |
N-(1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2.ClH/c17-14(13-2-1-7-18-13)16-12-4-3-10-5-6-15-9-11(10)8-12;/h1-4,7-8,15H,5-6,9H2,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVNEJNNSXTMGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)NC(=O)C3=CC=CO3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Aminomethyl)piperidin-1-yl]-(3-methylphenyl)methanone;hydrochloride](/img/structure/B7629336.png)

![(2-Methyl-2,3-dihydroindol-1-yl)-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methanone](/img/structure/B7629365.png)
![[6-(Dimethylamino)pyridin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7629377.png)
![(3,3-dimethylmorpholin-4-yl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B7629388.png)




![N-propan-2-yl-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide](/img/structure/B7629417.png)

![4-[[[5-Oxo-1-(1-phenylethyl)pyrrolidine-3-carbonyl]amino]methyl]benzoic acid](/img/structure/B7629429.png)
![2-[[1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonyl]amino]acetic acid](/img/structure/B7629434.png)
